molecular formula C7H5ClN4 B580492 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine CAS No. 1211519-08-2

3-Chloro-6-(1H-pyrazol-4-yl)pyridazine

Cat. No.: B580492
CAS No.: 1211519-08-2
M. Wt: 180.595
InChI Key: QMWYXCNBZRQEFI-UHFFFAOYSA-N
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Description

3-Chloro-6-(1H-pyrazol-4-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a chloro group at the 3-position and a pyrazolyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine typically involves the reaction of 3-chloropyridazine with 4-pyrazole under specific conditions. One common method includes:

    Starting Materials: 3-chloropyridazine and 4-pyrazole.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydride) and a solvent (e.g., DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as 3-amino-6-(1H-pyrazol-4-yl)pyridazine or 3-thio-6-(1H-pyrazol-4-yl)pyridazine can be formed.

    Oxidation and Reduction Products: Specific products depend on the reaction conditions and the extent of oxidation or reduction.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. Its ability to bind DNA and inhibit enzymes makes it a valuable compound in medicinal chemistry and biological research .

Properties

IUPAC Name

3-chloro-6-(1H-pyrazol-4-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-7-2-1-6(11-12-7)5-3-9-10-4-5/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWYXCNBZRQEFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C2=CNN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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